molecular formula C20H20FN3O4 B10760090 4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one

4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one

Cat. No.: B10760090
M. Wt: 385.4 g/mol
InChI Key: RAKYKJWUUUKCCW-MPLBGYFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One is a complex organic compound belonging to the class of indolines. Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluoro Group: This step typically involves the use of a fluorinating agent under controlled conditions.

    Attachment of the Amino and Hydroxy Groups: These functional groups are introduced through selective reactions, ensuring the correct stereochemistry.

    Final Assembly: The final step involves coupling the various fragments together to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the fluoro group or the double bonds, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((3r,4s,5r)-4-Amino-3,5-Dihydroxy-Hex-1-Ynyl)-5-Fluoro-3-[1-(3-Methoxy-1h-Pyrrol-2-Yl)-Meth-(Z)-Ylidene]-1,3-Dihydro-Indol-2-One lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

(3Z)-4-[(3R,4S,5R)-4-amino-3,5-dihydroxyhex-1-ynyl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C20H20FN3O4/c1-10(25)19(22)16(26)6-3-11-13(21)4-5-14-18(11)12(20(27)24-14)9-15-17(28-2)7-8-23-15/h4-5,7-10,16,19,23,25-26H,22H2,1-2H3,(H,24,27)/b12-9-/t10-,16-,19+/m1/s1

InChI Key

RAKYKJWUUUKCCW-MPLBGYFPSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H](C#CC1=C(C=CC2=C1/C(=C/C3=C(C=CN3)OC)/C(=O)N2)F)O)N)O

Canonical SMILES

CC(C(C(C#CC1=C(C=CC2=C1C(=CC3=C(C=CN3)OC)C(=O)N2)F)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.